Human Neutrophil Elastase (HNE) Inhibition: Compound 4 (Target Scaffold) Demonstrates Competitive Inhibition with Ki = 5.00 µM
Methyl 5-(piperazin-1-yl)picolinate hydrochloride (Compound 4 in the study) exhibited competitive inhibition of human neutrophil elastase (HNE) with an IC50 of 7.34 ± 0.28 µM and a Ki of 5.00 ± 0.016 µM in kinetic assays [1]. The study identified this piperazine-picolinate scaffold through high-throughput screening and subsequent SAR optimization, establishing it as a validated starting point for HNE inhibitor development [1]. The compound's competitive inhibition mechanism, confirmed via kinetic analysis, distinguishes it from non-competitive or uncompetitive HNE inhibitors that may exhibit different pharmacological profiles [1].
| Evidence Dimension | HNE Inhibition Potency (IC50) and Mechanism |
|---|---|
| Target Compound Data | IC50 = 7.34 ± 0.28 µM; Ki = 5.00 ± 0.016 µM |
| Comparator Or Baseline | Compound 5 (structurally related analog in same series): IC50 = 5.30 ± 0.29 µM; Ki = 8.37 ± 0.008 µM |
| Quantified Difference | Compound 4 exhibits a 38.6% higher IC50 but a 40.3% lower Ki (tighter binding affinity) compared to Compound 5 |
| Conditions | Recombinant human neutrophil elastase (HNE) kinetic assay; competitive inhibition confirmed via Lineweaver-Burk analysis |
Why This Matters
The validated HNE inhibitory activity and competitive mechanism of this scaffold provide a quantifiable baseline for medicinal chemistry optimization, enabling rational selection of this building block for serine protease inhibitor programs.
- [1] Kostrzewa M, Kania K, Skrzypek K, et al. Discovery of novel human neutrophil elastase inhibitors: in silico, in vitro, and in vivo studies. Sci Rep. 2024;14:30945. Table 2. View Source
